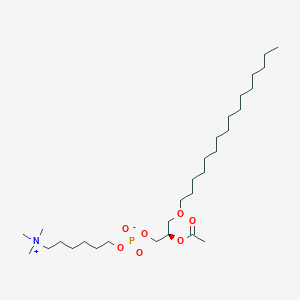
5-Chloro-4-methoxythiophene-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with similar structural features to "5-Chloro-4-methoxythiophene-3-carboxylic acid" involves various strategies. For instance, the synthesis of a chromanone derivative was achieved through the reaction between 3-formylchromone and 3-amino-4-chlorobenzoic acid, which involved nucleophilic addition and the opening of the pyrone ring . This suggests that similar nucleophilic strategies could potentially be applied to synthesize the thiophene derivative .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as crystallography, FT-IR, NMR, and MS spectroscopy . For example, the crystal structure of a pyrazole carboxylic acid derivative was determined, and its geometry was examined using quantum chemical methods, which showed good agreement with experimental data . These techniques would likely be applicable to determine the molecular structure of "5-Chloro-4-methoxythiophene-3-carboxylic acid" and to predict its properties.
Chemical Reactions Analysis
The chemical reactivity of structurally related compounds includes hydrolysis reactions, as seen in the selective basic hydrolysis of a benzodiazepinone derivative, leading to the formation of various hydroxylated products . This indicates that "5-Chloro-4-methoxythiophene-3-carboxylic acid" could also undergo hydrolysis, potentially affecting its stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar functional groups have been studied. For instance, the thermal stability of a chromanone derivative was analyzed, showing stability up to 128°C in an air atmosphere . Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential map were determined for a pyrazole carboxylic acid derivative, which are important parameters that influence the chemical behavior of a molecule . These properties are crucial for understanding the behavior of "5-Chloro-4-methoxythiophene-3-carboxylic acid" under various conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Functional Derivatives of Thiophene
The synthesis of 4-chloro-3-ethoxycarbonyl-2-methylthiophene, a related compound, involves the decarboxylation of 3-chloro-4-ethoxycarbonyl-5-methylthiophene-2-carboxylic acid, showcasing the potential use of similar compounds in synthesizing functional thiophene derivatives (Shvedov et al., 1973).
Preparation of Terthiophene Derivatives
Terthiophene-3′-carboxylic acid (TTCA), a starting material for functionalized polyterthiophenes, can be prepared from compounds structurally similar to 5-chloro-4-methoxythiophene-3-carboxylic acid, indicating its potential utility in the preparation of novel polymeric materials (Lee, Shim & Shin, 2002).
Development of Heterocyclic Compounds
The synthesis of various heterocyclic compounds, potentially with biological activity, is possible through reactions involving derivatives of carboxylic acids related to 5-chloro-4-methoxythiophene-3-carboxylic acid, underlining its role in the development of pharmacologically interesting compounds (Sayed, Hamed, Meligi, Boraie & Shafik, 2003).
Chemical Synthesis and Analysis
Microwave-assisted Synthesis
Microwave irradiation facilitates the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, suggesting that similar methods could be applied to synthesize related compounds like 5-chloro-4-methoxythiophene-3-carboxylic acid efficiently (Hesse, Perspicace & Kirsch, 2007).
Crystal Structure Analysis
The crystal structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, can be determined to provide insights into the structural properties that could be relevant for similar compounds like 5-chloro-4-methoxythiophene-3-carboxylic acid (Kumarasinghe, Hruby & Nichol, 2009).
Biological and Pharmacological Potential
- β-Amyloid Aggregation Inhibition: A synthesized compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, with potential as a β-amyloid aggregation inhibitor, highlights the significance of structurally related compounds like 5-chloro-4-methoxythiophene-3-carboxylic acid in the development of treatments for conditions like Alzheimer's disease (Choi, Seo, Son & Kang, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-4-methoxythiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOFOUVVEMMYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380893 | |
| Record name | 5-chloro-4-methoxythiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methoxythiophene-3-carboxylic acid | |
CAS RN |
133659-14-0 | |
| Record name | 5-chloro-4-methoxythiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-methoxythiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














